molecular formula C4H8Cl2O B12690162 1,4-Dichloro-2-butanol, (2R)- CAS No. 847375-52-4

1,4-Dichloro-2-butanol, (2R)-

Cat. No.: B12690162
CAS No.: 847375-52-4
M. Wt: 143.01 g/mol
InChI Key: CKNNDWZSFAPUJS-SCSAIBSYSA-N
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Description

1,4-Dichloro-2-butanol, (2R)- is an organic compound with the molecular formula C4H8Cl2O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-butanol can be synthesized from 1,2,4-butanetriol. The process involves adding 1,2,4-butanetriol and glacial acetic acid to a reaction vessel, followed by heating to approximately 100°C. Dry hydrogen chloride gas is then introduced into the mixture, and the reaction is maintained at 90-110°C for about 0.5 hours. The reaction is monitored until a significant amount of hydrogen chloride gas is detected in the exhaust, indicating the reaction’s completion. The mixture is then cooled, washed with saturated sodium carbonate solution, and subjected to vacuum distillation to obtain 1,4-dichloro-2-butanol as an oily product .

Industrial Production Methods

Industrial production of 1,4-dichloro-2-butanol typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dichloro-2-butanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-butanol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. It can also interact with nucleophiles and electrophiles, leading to various substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichloro-2-butanol, (2S)-: The enantiomer of 1,4-dichloro-2-butanol, (2R)-, with similar chemical properties but different biological activities.

    1,4-Dichloro-2-hydroxybutane: A related compound with a hydroxyl group instead of a chlorine atom at the 2-position.

    2-Butanol, 1,4-dichloro-: A similar compound with different stereochemistry.

Uniqueness

1,4-Dichloro-2-butanol, (2R)- is unique due to its specific stereochemistry, which can lead to different biological activities and reactivity compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

CAS No.

847375-52-4

Molecular Formula

C4H8Cl2O

Molecular Weight

143.01 g/mol

IUPAC Name

(2R)-1,4-dichlorobutan-2-ol

InChI

InChI=1S/C4H8Cl2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m1/s1

InChI Key

CKNNDWZSFAPUJS-SCSAIBSYSA-N

Isomeric SMILES

C(CCl)[C@H](CCl)O

Canonical SMILES

C(CCl)C(CCl)O

Origin of Product

United States

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